molecular formula C18H17N3O2S B2383026 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 2034391-65-4

8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No.: B2383026
CAS No.: 2034391-65-4
M. Wt: 339.41
InChI Key: NTGOHLRIEGNGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a thiomorpholine ring and a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiomorpholine ring: This step involves the reaction of the dibenzo[b,e][1,4]diazepine intermediate with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepin-11(10H)-one: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity.

    Thiomorpholine-4-carbonyl derivatives: These compounds may have similar reactivity but lack the dibenzo[b,e][1,4]diazepine core, which is crucial for certain biological activities.

Uniqueness

8-(Thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to the combination of the dibenzo[b,e][1,4]diazepine core and the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(thiomorpholine-4-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-13-3-1-2-4-14(13)19-15-6-5-12(11-16(15)20-17)18(23)21-7-9-24-10-8-21/h1-6,11,19H,7-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGOHLRIEGNGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.